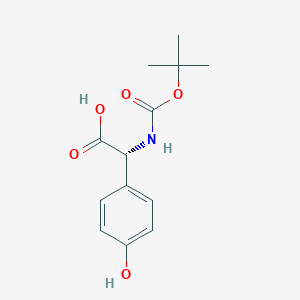

Boc-4-hydroxy-D-phenylglycine

Overview

Description

Synthesis Analysis

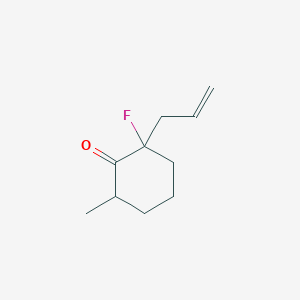

The synthesis of derivatives similar to Boc-4-hydroxy-D-phenylglycine involves strategic chemical reactions that allow for the introduction of the Boc group and the hydroxy group at specific positions on the phenylglycine backbone. Techniques such as intramolecular cyclization and epoxidation with m-chloroperbenzoic acid have been employed to achieve complex structures related to hydroxyproline derivatives from amino acid precursors with Boc protection, showcasing the versatility and complexity of synthetic routes available for such compounds (Krishnamurthy et al., 2014).

Molecular Structure Analysis

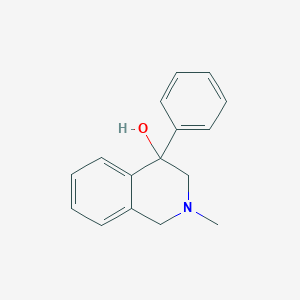

This compound's molecular structure is characterized by the presence of the Boc group attached to the nitrogen atom of the phenylglycine, providing steric protection and increasing the molecule's stability during reactions. The hydroxy group at the 4-position of the phenyl ring adds to the molecule's polarity and reactivity, allowing for further chemical modifications. The structure and properties of phenylglycine-containing natural products, including their biosynthesis and occurrence in peptide natural products, have been extensively studied, highlighting the structural diversity and functional importance of these compounds (Al Toma et al., 2015).

Scientific Research Applications

Biosynthesis and Occurrence in Peptide Natural Products : Phenylglycine-type amino acids, including 4-hydroxyphenylglycine, are found in a variety of peptide natural products such as glycopeptide antibiotics and biologically active linear and cyclic peptides. Their unusual non-proteinogenic aromatic amino acids are significant for medicinal chemistry (Rashed S Al Toma et al., 2015).

Mannich Reactions : Phosphoric acid derivatives catalyze the direct addition of acetyl acetone to N-Boc-protected arylimines, including phenylglycine derivatives. This process is an attractive way to construct beta-aminoketones under mild conditions (D. Uraguchi & M. Terada, 2004).

C-H Functionalization of α-Phenylglycine : Pd-catalyzed C–H functionalization has been developed for substrates like mandelic acid and α-phenylglycine. Crucially, this protocol does not involve the installation and removal of a directing group and achieves monoselectivity without epimerization at α-chiral centers (Navid Dastbaravardeh et al., 2015).

Allylation of Aldehydes and Imines : Polymer-supported sulfonamide of N-glycine promotes the allylation of aldehydes and imines, leading to high yields and stereoselective synthesis of N-Boc-protected phenylglycine derivatives (Gui-long Li & Gang Zhao, 2006).

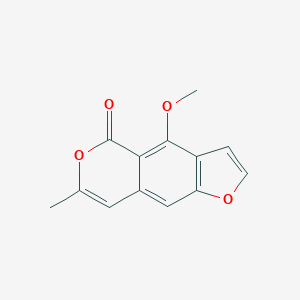

Glycosyl Amino Acid Hydrophilic Interaction Chromatography : A novel glycosyl amino acid hydrophilic interaction chromatography (HILIC) stationary phase was created using N(3)-glycosyl D-phenylglycine. This has significant implications for glycopeptide enrichment and separation of nucleosides and bases (Hongxue Huang et al., 2011).

Mechanism of Action

Target of Action

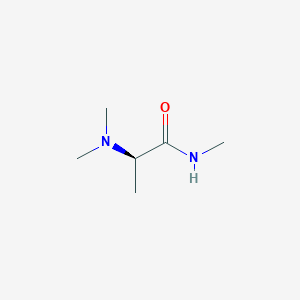

Boc-4-hydroxy-D-phenylglycine is a complex organic compound . . It’s important to note that the compound belongs to the class of organic compounds known as D-alpha-amino acids .

Mode of Action

It’s known that the compound is a non-natural amino acid with a chiral structure . The D-configuration of the alpha-carbon atom in the compound is significant . The preparation of this compound usually involves the deprotection reaction of phenylalanine .

Safety and Hazards

Future Directions

The prepared column from the synthesis of 4-Hydroxy-D-phenylglycine has shown potential application in a wide range due to its excellent selectivity to both hydrophobic and hydrophilic solutes . It could be used to separate sulfonamides and organic acid compared with a commercial C18 and HILIC column .

properties

IUPAC Name |

(2R)-2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-4-6-9(15)7-5-8/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWJRIFKJPPAPM-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473817 | |

| Record name | Boc-4-hydroxy-D-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27460-85-1 | |

| Record name | Boc-4-hydroxy-D-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

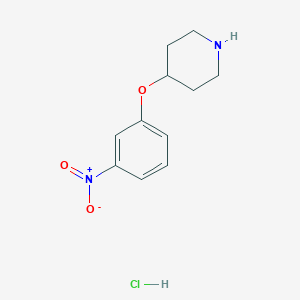

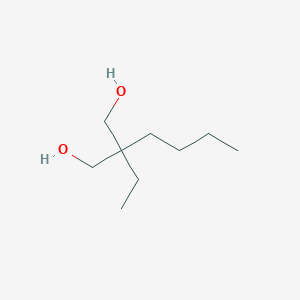

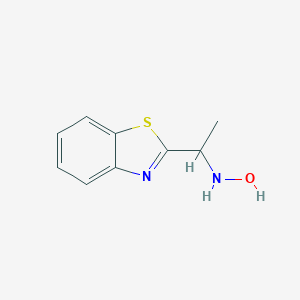

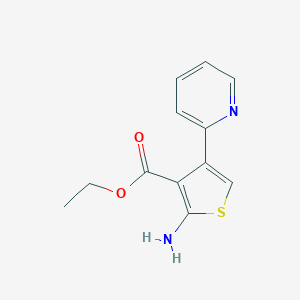

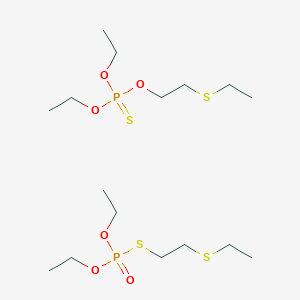

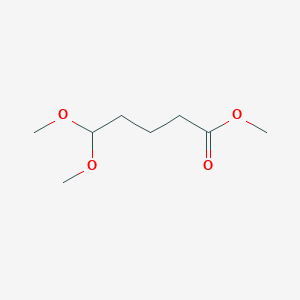

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.